3beta-Acetoxyandrost-5-en-17-one

説明

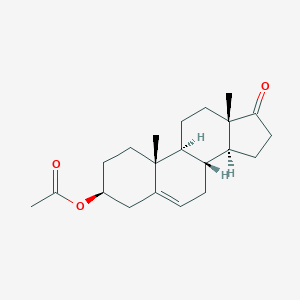

structure in first source

Structure

3D Structure

特性

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMZQTLCXHGLOK-ZKHIMWLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020380 | |

| Record name | Dehydroepiandrosterone 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853-23-6 | |

| Record name | 3β-Acetoxyandrost-5-en-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=853-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroepiandrosterone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroepiandrosterone 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3β-hydroxyandrost-5-en-17-one acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRASTERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45751H45MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3β-Acetoxyandrost-5-en-17-one from DHEA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroepiandrosterone (DHEA) is a vital endogenous steroid hormone, serving as a key precursor in the biosynthesis of numerous steroid hormones. Its conversion to 3β-acetoxyandrost-5-en-17-one is a critical step in the synthesis of various pharmacologically active steroids. This technical guide provides a comprehensive overview of the synthesis of 3β-acetoxyandrost-5-en-17-one from DHEA, detailing experimental protocols, comparative quantitative data, and the role of this intermediate in drug development.

Introduction

3β-Acetoxyandrost-5-en-17-one, also known as DHEA acetate, is a pivotal intermediate in the pharmaceutical industry. The acetylation of the 3β-hydroxyl group of dehydroepiandrosterone (DHEA) serves as a protective measure, allowing for selective reactions at other positions of the steroid nucleus. This strategic protection is fundamental in the synthesis of a wide array of steroid-based active pharmaceutical ingredients (APIs). This guide will explore the common synthetic routes, present key quantitative data for process optimization, and illustrate the subsequent utility of 3β-acetoxyandrost-5-en-17-one in the broader landscape of steroid drug development.

Synthesis of 3β-Acetoxyandrost-5-en-17-one from DHEA

The most prevalent and well-documented method for the synthesis of 3β-acetoxyandrost-5-en-17-one from DHEA is through acetylation. This reaction can be accomplished using various reagents and conditions, each offering distinct advantages in terms of yield, reaction time, and cost-effectiveness.

Experimental Protocols

Two primary protocols for the acetylation of DHEA are detailed below:

Protocol 1: Acetylation using Acetic Anhydride and Pyridine

This is a classic and widely used method for the acetylation of hydroxyl groups.

-

Materials:

-

Dehydroepiandrosterone (DHEA)

-

Anhydrous Pyridine

-

Acetic Anhydride

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

-

-

Procedure:

-

Dissolve DHEA (1 equivalent) in anhydrous pyridine in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 3β-acetoxyandrost-5-en-17-one by recrystallization from ethanol.

-

Protocol 2: Acetylation using Acetic Anhydride and Sodium Acetate in Acetic Acid

This method offers an alternative to the use of pyridine, which can be advantageous in terms of cost and ease of removal.

-

Materials:

-

Dehydroepiandrosterone (DHEA)

-

Acetic acid

-

Acetic anhydride

-

Sodium acetate

-

Methanol

-

Water

-

-

Procedure:

-

Suspend DHEA in acetic acid.

-

Add acetic anhydride and sodium acetate to the suspension.

-

Heat the reaction mixture at 60°C for 16 hours under a nitrogen atmosphere.

-

Monitor the reaction for completion using ¹H NMR.

-

Cool the reaction to 25°C.

-

Precipitate the product by adding a mixture of water and methanol (9:1).

-

Stir the suspension for 1 hour.

-

Filter the precipitate and wash with a 3:1 water/methanol solution.

-

The crude product can be further purified by recrystallization from methanol.[1]

-

Data Presentation

The selection of a synthetic protocol often depends on a balance of factors including yield, purity, reaction time, and cost. The following table summarizes quantitative data from a study comparing different acetylation conditions.[1]

| Acetylating System | Solvent | Base | Catalyst | Reaction Time (h) | Crude Yield (%) | Crude Purity (HPLC, %) |

| Acetic Anhydride | Dichloromethane | Pyridine | DMAP | Not specified | Quantitative | Not specified |

| Acetic Anhydride | Dichloromethane | - | BF₃·OEt₂ | Not specified | Quantitative | Not specified |

| Acetic Anhydride | Acetic Acid | Sodium Acetate | - | 16 | 88 | 98 |

| Acetic Anhydride | Toluene | Triethylamine | DMAP | Not specified | 85-87 | >98 |

Spectroscopic Data for 3β-Acetoxyandrost-5-en-17-one:

| Technique | Data |

| ¹H NMR | Data available in public databases such as PubChem. |

| ¹³C NMR | Data available in public databases such as PubChem. |

| Mass Spec | Molecular Weight: 330.48 g/mol . Key fragments can be found in spectral databases. |

| IR Spectrum | Characteristic peaks for C=O (ester and ketone) and C-O stretching. |

Role in Drug Development and Signaling Pathways

3β-Acetoxyandrost-5-en-17-one is primarily utilized as a protected intermediate in the synthesis of more complex steroid molecules. The acetyl group at the 3β-position prevents its oxidation in subsequent reaction steps, allowing for chemical modifications at other sites, such as the C-17 position.

While 3β-acetoxyandrost-5-en-17-one itself is not known to have significant direct biological activity or interaction with specific signaling pathways, its precursor, DHEA, and its downstream products have profound biological effects. DHEA can be converted to potent androgens and estrogens, which in turn act on their respective nuclear receptors to regulate gene expression.

The significance of 3β-acetoxyandrost-5-en-17-one lies in its role as a key node in the synthetic pathways leading to these and other modified steroids. For example, it is a precursor in the synthesis of abiraterone acetate, a drug used in the treatment of prostate cancer.

Mandatory Visualizations

Synthetic Workflow

Caption: General workflow for the synthesis of 3β-acetoxyandrost-5-en-17-one and its use as a synthetic intermediate.

Role in Steroid Biosynthesis (Simplified)

Caption: Simplified overview of the position of 3β-acetoxyandrost-5-en-17-one as a synthetic intermediate in the context of natural steroid biosynthesis pathways.

Experimental Workflow for Drug Development

Caption: A logical workflow illustrating the use of 3β-acetoxyandrost-5-en-17-one as a starting material for the development of new steroid-based drug candidates.

Conclusion

The synthesis of 3β-acetoxyandrost-5-en-17-one from DHEA is a well-established and crucial transformation in steroid chemistry. The choice of acetylation protocol can be tailored to specific laboratory or industrial needs, with reliable methods available to achieve high yields and purity. While the compound itself is not a primary effector in biological signaling, its role as a protected intermediate is indispensable for the synthesis of a diverse range of steroidal drugs. This guide provides the necessary technical information for researchers and drug development professionals to effectively synthesize and utilize this important building block in the pursuit of novel therapeutics.

References

Technical Guide: Chemical Properties of 3β-Acetoxyandrost-5-en-17-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3β-Acetoxyandrost-5-en-17-one, also known by its synonyms Dehydroepiandrosterone acetate (DHEA acetate) and Prasterone acetate, is a synthetic derivative of the endogenous steroid hormone Dehydroepiandrosterone (DHEA).[1][2] As a C19 steroid ester, it serves as an important pharmaceutical intermediate in the synthesis of various steroid hormones, including testosterone and estradiol.[1] Its role as a prohormone to androgens and estrogens makes it a compound of significant interest in endocrinology and drug development.[3][4] This technical guide provides an in-depth overview of the core chemical properties of 3β-acetoxyandrost-5-en-17-one, complete with experimental protocols and visual diagrams to support research and development activities.

Chemical and Physical Properties

The fundamental chemical and physical properties of 3β-acetoxyandrost-5-en-17-one are summarized in the table below, providing a clear reference for its physical state and behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₃₀O₃ | [3][5] |

| Molecular Weight | 330.46 g/mol | [5] |

| Appearance | White to off-white solid/powder | [1][3] |

| Melting Point | 168-170 °C | [1][3] |

| Boiling Point | 434.8 ± 45.0 °C (at 760 mmHg, estimated) | [3] |

| Water Solubility | 11.5 mg/L (temperature not stated) | [6] |

| Optical Activity | [α]²⁰/D +2.4° (c = 2 in ethanol) | [1] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing formulation and bioavailability. 3β-Acetoxyandrost-5-en-17-one exhibits solubility in a range of organic solvents while being sparingly soluble in aqueous solutions.[1][4][7] Detailed solubility data in various solvents at different temperatures have been reported, with solubility generally increasing with temperature.[8]

| Solvent | Solubility Description | Reference(s) |

| Chloroform | Soluble | [1] |

| DMSO | Slightly Soluble (~14.29 mg/mL with sonication) | [1][4] |

| Methanol | Slightly Soluble | [1] |

| Ethanol | Soluble | [1] |

| Ethyl Acetate | High Solubility | [8] |

| Acetone | High Solubility | [8] |

| Cyclohexane | Soluble | [8] |

| Acetonitrile | Soluble | [8] |

| 1-Butanol | Soluble | [8] |

| Isopropanol | Soluble | [8] |

| Corn Oil | ≥ 1.43 mg/mL (in 10% DMSO/90% Corn Oil) | [4] |

| Water | Insoluble (< 0.1 mg/mL) | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of 3β-acetoxyandrost-5-en-17-one. Below is a summary of available spectral data.

| Technique | Data Highlights | Reference(s) |

| ¹H NMR | Spectra available in databases. | [2] |

| ¹³C NMR | Spectra available in databases. | [2][9] |

| IR Spectroscopy | Data available from KBr wafer technique. | [2] |

| Mass Spectrometry | Data available from GC-MS. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication of experimental results. The following are standard protocols for determining the key chemical properties of 3β-acetoxyandrost-5-en-17-one.

Synthesis from Dehydroepiandrosterone (DHEA)

This protocol outlines a general method for the acetylation of DHEA to produce 3β-acetoxyandrost-5-en-17-one.

-

Dissolution: Dissolve DHEA in a suitable organic solvent such as pyridine or a mixture of toluene and acetic anhydride.

-

Acetylation: Add acetic anhydride to the solution. The reaction can be performed at room temperature or with gentle heating to increase the reaction rate.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (DHEA) is consumed.

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product and quench any unreacted acetic anhydride.

-

Isolation: Collect the precipitate by filtration.

-

Purification: Wash the crude product with water and then recrystallize from a suitable solvent system, such as methanol or ethanol-water, to obtain the purified 3β-acetoxyandrost-5-en-17-one.

-

Drying: Dry the purified product under vacuum.

Melting Point Determination

The melting point is determined using the capillary method in a calibrated melting point apparatus.

-

Sample Preparation: Finely powder a small amount of the dried sample.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the sample at a rate of approximately 1-2 °C per minute, starting from a temperature about 5-10 °C below the expected melting point.

-

Observation: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Infrared (IR) Spectroscopy (KBr Pellet Method)

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 200-250 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die and apply a pressure of approximately 8-10 tons under vacuum for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Sample Preparation: Dissolve approximately 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile organic solvent (e.g., acetonitrile, ethyl acetate). Derivatization (e.g., silylation) may be necessary to increase the volatility of the steroid.

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

-

Separation: The sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. A temperature program is typically used to elute the compounds.

-

Detection and Analysis: As the components elute from the column, they are ionized (commonly by electron ionization) and the resulting ions are separated by their mass-to-charge ratio in the mass spectrometer, generating a mass spectrum for each component.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of 3β-acetoxyandrost-5-en-17-one.

Caption: General workflow for synthesis and characterization.

Metabolic Pathway

3β-Acetoxyandrost-5-en-17-one is a prohormone that is metabolized in the body to active androgens and estrogens. The simplified metabolic pathway is depicted below.

Caption: Simplified metabolic conversion to sex steroids.

Chemical Reactivity and Stability

3β-Acetoxyandrost-5-en-17-one is a stable compound under normal storage conditions, typically recommended at -20°C for long-term preservation.[3] The primary reactive site is the ester linkage at the 3β position, which can undergo hydrolysis under acidic or basic conditions to yield DHEA and acetic acid. The ketone group at the C-17 position can also undergo typical ketone reactions. The compound should be protected from strong oxidizing agents.

Conclusion

This technical guide provides a comprehensive overview of the key chemical properties of 3β-acetoxyandrost-5-en-17-one. The tabulated data on its physical and solubility properties, along with detailed experimental protocols and visual representations of its synthesis and metabolic fate, offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these chemical characteristics is fundamental for its application in the synthesis of steroid-based active pharmaceutical ingredients and for investigating its potential therapeutic roles.

References

- 1. Dehydroepiandrosterone acetate CAS#: 853-23-6 [m.chemicalbook.com]

- 2. 3beta-Acetoxyandrost-5-en-17-one | C21H30O3 | CID 14709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ikigaicorporation.com [ikigaicorporation.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Prasterone Acetate | MM0651.05-0025 | CAS 853-23-6 | LGC Standards [lgcstandards.com]

- 6. chembk.com [chembk.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Dehydroepiandrosterone acetate(853-23-6) 13C NMR spectrum [chemicalbook.com]

In Vitro Mechanism of Action of 3β-Acetoxyandrost-5-en-17-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3β-acetoxyandrost-5-en-17-one, also known as prasterone acetate or dehydroepiandrosterone (DHEA) acetate, is the acetylated form of the adrenal steroid DHEA. While direct in vitro studies on 3β-acetoxyandrost-5-en-17-one are limited, its mechanism of action is primarily understood through its role as a pro-drug for DHEA. In vitro, it is anticipated that the acetate group is rapidly cleaved by cellular esterases, releasing DHEA. Consequently, the biological effects observed are predominantly those of DHEA and its subsequent metabolites. This guide delineates the hypothesized in vitro mechanism of action, focusing on the enzymatic conversion, downstream metabolic pathways, and receptor interactions of its active metabolites.

Enzymatic Conversion to DHEA

The initial and rate-limiting step in the in vitro action of 3β-acetoxyandrost-5-en-17-one is its hydrolysis to DHEA. This conversion is catalyzed by non-specific intracellular esterases.

Caption: Hydrolysis of 3β-acetoxyandrost-5-en-17-one to DHEA by intracellular esterases.

Metabolism of DHEA and Downstream Signaling

Once converted to DHEA, the steroid can undergo further metabolism by steroidogenic enzymes, leading to the formation of potent androgens and estrogens. These metabolites then interact with their respective nuclear receptors to modulate gene expression. The primary metabolic pathways and subsequent signaling are outlined below.

Caption: Metabolic conversion of DHEA and subsequent androgen and estrogen receptor signaling.

Quantitative Data

Direct quantitative data for the in vitro mechanism of 3β-acetoxyandrost-5-en-17-one is scarce. The table below summarizes the known data for the compound and its parent molecule, DHEA.

| Compound | Target | Assay Type | Value | Cell Line/System | Reference |

| 3β-acetoxyandrost-5-en-17-one | Strongyloides ratti (adult) | Anthelmintic Activity | IC50: 3.3 µM | In vitro culture | [1][2] |

| DHEA | Cytochromes P450 | Metabolism | EC50: ~5 µM | Rat liver microsomes | [3] |

| DHEA | Estrogen Receptor β (ERβ) | Luciferase Reporter Assay | Activation at 5 µM | COS-1 cells | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the in vitro mechanism of action of 3β-acetoxyandrost-5-en-17-one.

In Vitro Hydrolysis Assay

Objective: To confirm the conversion of 3β-acetoxyandrost-5-en-17-one to DHEA by intracellular esterases.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., HepG2, LNCaP) in appropriate media.

-

Incubation: Treat the cells with 10 µM 3β-acetoxyandrost-5-en-17-one for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Steroid Extraction: At each time point, collect the cell lysate and supernatant. Perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Analysis: Evaporate the organic solvent and reconstitute the steroid extract in a suitable solvent. Analyze the concentrations of 3β-acetoxyandrost-5-en-17-one and DHEA using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Data Analysis: Plot the concentration of both compounds over time to determine the rate of hydrolysis.

Caption: Workflow for the in vitro hydrolysis assay.

Competitive Receptor Binding Assay

Objective: To determine the binding affinity of 3β-acetoxyandrost-5-en-17-one and DHEA to the androgen receptor (AR) and estrogen receptor (ER).

Methodology:

-

Receptor Preparation: Use purified recombinant human AR and ERα/β ligand-binding domains.

-

Radioligand: Use a radiolabeled ligand with high affinity for the receptor (e.g., [³H]-dihydrotestosterone for AR, [³H]-estradiol for ER).

-

Competition: Incubate a fixed concentration of the receptor and radioligand with increasing concentrations of unlabeled competitor (3β-acetoxyandrost-5-en-17-one, DHEA, or a known high-affinity ligand as a positive control).

-

Separation: Separate the receptor-bound from free radioligand using a method such as filtration or dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the log concentration of the competitor. Calculate the IC50 value, which is the concentration of the competitor that displaces 50% of the radioligand.

Reporter Gene Assay

Objective: To measure the functional activation of AR and ER by 3β-acetoxyandrost-5-en-17-one.

Methodology:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an expression vector for the full-length human AR or ERα/β and a reporter plasmid containing a luciferase gene under the control of a hormone-responsive promoter (e.g., MMTV for AR, ERE for ER).

-

Treatment: Treat the transfected cells with various concentrations of 3β-acetoxyandrost-5-en-17-one, DHEA, or a known agonist (e.g., DHT for AR, estradiol for ER).

-

Lysis and Assay: After 24-48 hours, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein concentration. Plot the fold induction of luciferase activity against the log concentration of the test compound to determine the EC50.

Other Potential Mechanisms of Action

While the primary mechanism is through conversion to DHEA and its metabolites, DHEA itself has been reported to have direct effects on other receptors, although often at higher concentrations. These include:

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): DHEA can activate PPARα, which is involved in lipid metabolism.[5][6]

-

Pregnane X Receptor (PXR): Activation of PXR by DHEA can influence the metabolism of xenobiotics.[3]

-

Membrane Receptors: DHEA has been shown to interact with various membrane-associated receptors, including G-protein-coupled receptors and neurotransmitter receptors like NMDA and GABA-A receptors, leading to rapid, non-genomic effects.[5][6][7]

Conclusion

The in vitro mechanism of action of 3β-acetoxyandrost-5-en-17-one is best understood as that of a DHEA pro-drug. Its biological activity is contingent on its hydrolysis to DHEA, which is then metabolized to active androgens and estrogens. These metabolites subsequently activate their respective nuclear receptors, leading to changes in gene expression. While direct actions of the parent compound or DHEA on other receptor systems are possible, the steroid hormone-mediated pathway is considered the principal mechanism. Further research is required to quantify the direct interactions of 3β-acetoxyandrost-5-en-17-one with steroidogenic enzymes and receptors to fully delineate its pharmacological profile.

References

- 1. Assessment of FDA-approved drugs against Strongyloides ratti in vitro and in vivo to identify potentially active drugs against strongyloidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jme.bioscientifica.com [jme.bioscientifica.com]

- 5. Mechanisms of Action of Dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Dehydroepiandrosterone Acetate: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydroepiandrosterone acetate (DHEA-A) is a synthetic ester of dehydroepiandrosterone (DHEA), a crucial endogenous steroid hormone. In biological systems, DHEA-A is readily hydrolyzed to DHEA, which is responsible for the majority of its physiological effects. This technical guide provides a comprehensive overview of the biological activity of DHEA, the active metabolite of DHEA-A. It covers its multifaceted roles in neuroprotection, immunomodulation, anti-inflammatory processes, and its influence on metabolic and oncological pathways. This document synthesizes quantitative data, details key experimental protocols, and visualizes the primary signaling pathways through which DHEA exerts its effects, namely the PI3K/Akt and PPARα pathways.

Introduction: Dehydroepiandrosterone Acetate as a Prodrug

Dehydroepiandrosterone acetate (DHEA-A) is the acetylated form of dehydroepiandrosterone (DHEA). The addition of the acetate group increases the lipophilicity and stability of the molecule. Following administration, DHEA-A is rapidly converted to DHEA through the action of esterase enzymes present in the body. Therefore, the biological activity of DHEA-A is predominantly attributable to its active metabolite, DHEA.

DHEA is an abundant circulating steroid hormone in humans, primarily synthesized in the adrenal glands, gonads, and brain. It serves as a precursor to more potent androgens and estrogens.[1] However, DHEA also exhibits a range of biological effects in its own right by binding to various receptors and modulating signaling pathways.[2]

This guide will focus on the biological activities of DHEA, with the understanding that these are the consequential effects of DHEA-A administration.

Quantitative Data on the Biological Activity of DHEA

The following tables summarize key quantitative data related to the biological effects of DHEA, including its inhibitory concentrations on cancer cell lines and its pharmacokinetic properties.

Table 1: IC50 Values of DHEA on Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| InBI | Cervical Cancer | 30 | [3] |

| SiHa | Cervical Cancer | 30 | [3] |

| HeLa | Cervical Cancer | 70 | [3] |

| CAL 27 | Head and Neck Squamous Cell Carcinoma | 192.2 ± 28.4 | [4] |

| SAS | Head and Neck Squamous Cell Carcinoma | 292.9 ± 43.9 | [4] |

| HSC-3 | Head and Neck Squamous Cell Carcinoma | 211.5 ± 13.5 | [4] |

Table 2: Pharmacokinetic Parameters of DHEA in Humans

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | 1-3 hours | [2] | |

| Metabolic Clearance Rate (MCR) | ~2000 L/day | [2] |

Key Signaling Pathways

DHEA's diverse biological effects are mediated through its interaction with multiple signaling pathways. The PI3K/Akt and PPARα pathways are two of the most significant.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, proliferation, and metabolism. DHEA has been shown to modulate this pathway in various cell types. For instance, in breast cancer cells, DHEA's inhibitory effects on proliferation and migration are mediated through the PI3K/Akt pathway.[1] DHEA may also activate this pathway to facilitate the uptake of glucose.[5]

PPARα Signaling Pathway

Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation. DHEA and its sulfate (DHEAS) can activate PPARα.[6][7] This activation is thought to be indirect, potentially involving the dephosphorylation of PPARα by protein phosphatase 2A (PP2A), which enhances its transcriptional activity.[8][9] The activation of PPARα by DHEA leads to the increased expression of genes involved in fatty acid oxidation, contributing to its metabolic effects.[10]

Metabolic Conversion of Dehydroepiandrosterone Acetate

The initial and crucial step in the biological action of DHEA-A is its hydrolysis to DHEA. Subsequently, DHEA can be converted into a variety of other steroid hormones, including androgens and estrogens, through a series of enzymatic reactions. This metabolic cascade is tissue-specific and depends on the expression of the relevant enzymes in a particular cell type.

References

- 1. mdpi.com [mdpi.com]

- 2. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preliminary studies on the effect of dehydroepiandrosterone (DHEA) on both constitutive and phytohaemagglutinin (PHA)-inducible IL-6 and IL-2 mRNA expression and cytokine production in human spleen mononuclear cell suspensions in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. bywinona.com [bywinona.com]

- 6. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. raybiotech.com [raybiotech.com]

- 9. benchchem.com [benchchem.com]

- 10. The effects of dehydroepiandrosterone (DHEA) on in vitro spleen cell proliferation and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Metabolic Journey of Prasterone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathway of prasterone acetate. Prasterone acetate, a synthetic ester of prasterone (dehydroepiandrosterone, DHEA), is a prohormone that undergoes extensive metabolic conversion to exert its biological effects. This document details its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, experimental protocols, and visual representations of the key processes.

Introduction: Prasterone Acetate as a Prodrug

Prasterone acetate is an esterified form of prasterone, an endogenous steroid hormone produced primarily by the adrenal glands. The addition of the acetate group enhances the compound's lipophilicity, which can influence its absorption and distribution characteristics. In vivo, prasterone acetate is rapidly hydrolyzed by esterase enzymes present in the blood and tissues to release the active compound, prasterone (DHEA).[1] Therefore, the metabolic fate of prasterone acetate is intrinsically linked to the well-established metabolic pathways of prasterone.

Absorption and Distribution

The route of administration significantly influences the absorption and bioavailability of prasterone. While specific pharmacokinetic data for prasterone acetate is limited, studies on various formulations of prasterone provide valuable insights.

-

Oral Administration: Following oral administration, prasterone is well-absorbed.[2] However, it undergoes extensive first-pass metabolism in the liver. Micronization of oral prasterone has been shown to significantly increase the serum levels of its sulfated metabolite, DHEA-S, while having a lesser effect on DHEA or testosterone levels.[2]

-

Intravaginal Administration: Local administration in the vagina, typically as a 6.5 mg prasterone insert, results in localized action with minimal systemic absorption.[3][4] While serum levels of prasterone and its metabolites may increase, they generally remain within the normal postmenopausal range.[3][4]

-

Intramuscular Administration: Esterified forms of prasterone, such as prasterone enanthate, are administered intramuscularly to provide a sustained release of the hormone.[2][5][6] The ester is slowly released from the injection site and is hydrolyzed to prasterone in the bloodstream.[5]

Metabolic Pathways of Prasterone

Once prasterone is released from its acetate ester, it serves as a precursor for the biosynthesis of androgens and estrogens. This conversion occurs in various peripheral tissues in a process known as intracrinology. The key metabolic transformations are outlined below.

Conversion to Androgens

Prasterone is converted to active androgens through a series of enzymatic reactions:

-

Oxidation: 3β-hydroxysteroid dehydrogenase (3β-HSD) converts prasterone to androstenedione.

-

Reduction: 17β-hydroxysteroid dehydrogenase (17β-HSD) can then reduce androstenedione to testosterone.

Alternatively, prasterone can be converted to androstenediol by 17β-HSD, which can then be oxidized to testosterone by 3β-HSD. Testosterone can be further metabolized to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase.

Conversion to Estrogens

Androstenedione, derived from prasterone, is a key intermediate in the synthesis of estrogens:

-

Aromatization: The enzyme aromatase (CYP19A1) converts androstenedione to estrone (E1).

-

Reduction: Estrone can then be converted to the more potent estrogen, estradiol (E2), by 17β-HSD.

Testosterone can also be directly converted to estradiol by aromatase.

Sulfation and Desulfation

Prasterone exists in a dynamic equilibrium with its sulfated form, prasterone sulfate (DHEA-S).

-

Sulfation: Steroid sulfotransferase enzymes (primarily SULT2A1) convert prasterone to DHEA-S. DHEA-S has a much longer half-life than prasterone and serves as a circulating reservoir.[2]

-

Desulfation: Steroid sulfatase can hydrolyze DHEA-S back to prasterone in peripheral tissues, making it available for conversion to androgens and estrogens.

The following diagram illustrates the primary metabolic pathways of prasterone.

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of prasterone and its key metabolites following various routes of administration. It is important to note that these values are for prasterone and its esters, with the assumption that prasterone acetate would exhibit a similar profile after hydrolysis.

Table 1: Pharmacokinetic Parameters of Prasterone and Metabolites after Intravaginal Administration (6.5 mg Prasterone)

| Analyte | Cmax (Day 7) | AUC (0-24h, Day 7) |

| Prasterone | 4.42 ng/mL[7] | 56.17 ng·h/mL[7] |

| Testosterone | 0.15 ng/mL[7] | 2.79 ng·h/mL[7] |

| Estradiol | 5.04 pg/mL | 96.93 pg·h/mL |

Note: Estradiol values are in pg/mL and pg·h/mL respectively.

Table 2: Pharmacokinetic Parameters of Prasterone and DHEA-S

| Parameter | Prasterone (DHEA) | DHEA-S |

| Biological Half-life | 15-38 minutes[2] | 7-22 hours[2] |

Excretion

The metabolites of prasterone are primarily excreted in the urine and feces as glucuronide and sulfate conjugates. Studies with radiolabeled prasterone enanthate have shown that approximately 94% of the dose is excreted in the urine and 6% in the feces within 30 days.[6] The majority of urinary metabolites are in conjugated forms.[8]

Experimental Protocols

The analysis of prasterone and its metabolites in biological matrices is typically performed using hyphenated chromatographic techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation for LC-MS/MS Analysis of Steroids in Human Serum/Plasma

This protocol outlines a general procedure for the extraction of steroids from serum or plasma prior to LC-MS/MS analysis.

Protocol Steps:

-

Sample Collection: Collect whole blood in appropriate tubes and process to obtain serum or plasma.

-

Internal Standard Spiking: Add a known concentration of an internal standard (e.g., a deuterated analog of the analyte) to the serum/plasma sample to account for matrix effects and variations in extraction efficiency.

-

Protein Precipitation: Add a protein precipitating agent, such as cold acetonitrile or methanol (typically in a 2:1 or 3:1 ratio of solvent to sample), to the sample. Vortex vigorously to ensure thorough mixing.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the analytes of interest.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase used for the LC-MS/MS analysis.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system for separation and detection.

LC-MS/MS Analysis

-

Chromatography: Reversed-phase liquid chromatography (RPLC) with a C18 column is commonly used for the separation of steroids. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization, is typically employed.

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

Conclusion

Prasterone acetate serves as a prodrug that is efficiently converted to prasterone in vivo. Its subsequent metabolism follows the well-characterized pathways of DHEA, leading to the formation of a spectrum of androgens and estrogens in peripheral tissues. The route of administration plays a critical role in the systemic exposure to prasterone and its metabolites. Understanding these metabolic pathways and the associated analytical methodologies is essential for the continued research and development of prasterone-based therapies.

References

- 1. Preliminary in vitro and in vivo investigations on methylprednisolone and its acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prasterone - Wikipedia [en.wikipedia.org]

- 3. Prasterone for vulvar and vaginal atrophy in postmenopausal women - Australian Prescriber [australianprescriber.tg.org.au]

- 4. researchgate.net [researchgate.net]

- 5. Prasterone enanthate - Wikiwand [wikiwand.com]

- 6. Prasterone enanthate - Wikipedia [en.wikipedia.org]

- 7. Intrarosa, DHEA intravaginal (prasterone, intravaginal) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 8. Characterization of urinary and fecal metabolites of testosterone and their measurement for assessing gonadal endocrine function in male nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Cascade: A Technical Guide to the Conversion of 3β-Acetoxyandrost-5-en-17-one to Testosterone

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The enzymatic conversion of 3β-acetoxyandrost-5-en-17-one, a derivative of dehydroepiandrosterone (DHEA), to the potent androgen testosterone is a multi-step process of significant interest in pharmaceutical synthesis and endocrinology research. This guide provides a comprehensive technical overview of the core enzymatic reactions, detailed experimental protocols, and quantitative data to facilitate the understanding and application of this biosynthetic pathway.

Introduction to the Steroidogenic Pathway

The conversion of 3β-acetoxyandrost-5-en-17-one to testosterone involves a three-step enzymatic cascade. The initial step requires the deacetylation of the substrate to yield dehydroepiandrosterone (DHEA). Subsequently, DHEA is converted to androstenedione by the action of 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD). The final step involves the reduction of androstenedione to testosterone, catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD). This pathway is a key segment of the broader steroidogenesis network responsible for the biosynthesis of all classes of hormonal steroids.[1]

Key Enzymes and Their Catalytic Functions

The efficient conversion of 3β-acetoxyandrost-5-en-17-one to testosterone relies on the sequential activity of three distinct enzymes. The selection and optimization of these biocatalysts are critical for achieving high yields and purity of the final product.

| Enzyme Class | Specific Enzyme Examples | EC Number | Catalytic Function | Substrate | Product |

| Esterase/Lipase | Candida antarctica Lipase B (CALB), Candida rugosa Lipase (CRL), Porcine Liver Esterase | 3.1.1.- | Hydrolysis of the 3β-acetate ester bond | 3β-acetoxyandrost-5-en-17-one | Dehydroepiandrosterone (DHEA) |

| Hydroxysteroid Dehydrogenase | Human 3β-HSD type I/II | 1.1.1.145 | Oxidation of the 3β-hydroxyl group and isomerization of the Δ⁵ double bond | Dehydroepiandrosterone (DHEA) | Androstenedione |

| Hydroxysteroid Dehydrogenase | Human 17β-HSD type 3/5, Ketoreductases (e.g., from Sphingomonas wittichii) | 1.1.1.63 / 1.1.1.51 | Reduction of the 17-keto group | Androstenedione | Testosterone |

Quantitative Data on Enzymatic Conversions

The efficiency of each enzymatic step is influenced by various factors including enzyme concentration, substrate concentration, pH, temperature, and reaction time. The following tables summarize key quantitative data gathered from various studies.

Table 3.1: Lipase-Catalyzed Deacetylation of Steroid Acetates

| Lipase Source | Substrate | Solvent | Temp (°C) | Time (h) | Conversion/Yield | Reference |

| Candida antarctica B | 17-oxo-5α-androstan-3β-16α-diyl diacetate | Acetonitrile | - | 144 | 76% Yield | |

| Candida rugosa | 17-oxo-5α-androstan-3β-16α-diyl diacetate | Toluene | - | 144 | 18% Yield | |

| Lipase PS Amano SD | 3-ethoxy-androsta-3,5-dien-17-one | Tris-HCl buffer (pH 7.0) with 20% 2-methyl tetrahydrofuran | 35 | 6 | 99.6% Conversion | [2] |

Table 3.2: 3β-Hydroxysteroid Dehydrogenase Kinetics

| Enzyme Source | Substrate | Kₘ (µM) | Optimal pH | Reference |

| Human Adrenal Microsomes | DHEA | 0.3 | - | [3] |

| Rat Adrenal Extract | DHEA | - | 7.8 | [4] |

Table 3.3: 17β-Hydroxysteroid Dehydrogenase Mediated Testosterone Production

| Enzyme System | Substrate | Substrate Conc. (g/L) | Time (h) | Product Conc. (g/L) | Conversion Rate (%) | Overall Yield (%) | Reference |

| Ketoreductase 2 (KR-2) | 4-Androstene-3,17-dione | 65.8 | 52 | 65.42 | 98.73 | 92.81 | [5] |

Signaling Pathways and Experimental Workflows

Visualizing the enzymatic cascade and the experimental process is crucial for a clear understanding of the entire conversion.

References

- 1. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Sources and control of impurity during one-pot enzymatic production of dehydroepiandrosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dehydroepiandrosterone-Regulated Testosterone Biosynthesis via Activation of the ERK1/2 Signaling Pathway in Primary Rat Leydig Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Discovery and Strategic Importance of 3β-Acetoxyandrost-5-en-17-one: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

3β-Acetoxyandrost-5-en-17-one, more commonly known as dehydroepiandrosterone acetate (DHEA acetate), represents a cornerstone molecule in the history and evolution of steroid chemistry. While not a potent bioactive agent in its own right, its role as a chemically stabilized precursor and key synthetic intermediate has been indispensable for the large-scale production of numerous therapeutic steroids. This technical guide explores the historical context of its development, rooted in the foundational discoveries of sex hormones, and details the modern experimental protocols for its synthesis. Furthermore, it presents its physicochemical properties in a structured format and illustrates its central position in steroidogenic pathways through logical diagrams, providing a comprehensive resource for professionals in drug development and chemical research.

Discovery and Historical Context

The history of 3β-acetoxyandrost-5-en-17-one is intrinsically linked to the pioneering work on sex hormones in the early 20th century. In 1931, Adolf Butenandt and Kurt Tscherning first isolated the weak androgen epiandrosterone from thousands of liters of male urine. This achievement was part of a broader effort that led Butenandt to isolate and characterize the primary sex hormones, including estrone (1929), androsterone (1931), and progesterone (1934), for which he was awarded the Nobel Prize in Chemistry in 1939.

The parent compound of the subject molecule, dehydroepiandrosterone (DHEA), was also isolated from urine and quickly identified as a major C19 steroid produced by the adrenal cortex. The true significance of these discoveries was unlocked by subsequent chemical advancements. The development of the Marker degradation (1938-1940) by Russell Earl Marker was a revolutionary process that allowed for the cost-effective conversion of plant-derived sterols, like diosgenin from yams, into key steroid intermediates. This process made steroid precursors widely available for the first time, paving the way for the semi-synthesis of important hormones.

Within this context, 3β-acetoxyandrost-5-en-17-one emerged not as a natural discovery, but as a crucial synthetic tool. Early steroid chemists realized that the hydroxyl group at the 3β-position of the DHEA steroid nucleus needed to be protected to allow for selective chemical modifications at other positions, particularly at C17. Acetylation—the addition of an acetyl group—proved to be a simple and effective method for this protection. The resulting acetate ester is stable under various reaction conditions but can be easily hydrolyzed to regenerate the parent alcohol, making it an ideal protecting group. This strategic use cemented the role of DHEA acetate as a pivotal intermediate in the synthesis of a vast array of steroidal drugs, a role it maintains to this day.[1]

Physicochemical and Spectroscopic Data

The accurate characterization of 3β-acetoxyandrost-5-en-17-one is critical for its use in synthesis and research. The following tables summarize its key quantitative properties.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₃₀O₃ | [2] |

| Molecular Weight | 330.47 g/mol | [2] |

| Melting Point | 168-170 °C | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in chloroform, slightly soluble in DMSO and methanol | [1] |

| Specific Rotation [α]²⁰/D | +2.4° (c=2 in ethanol) | [1] |

Table 2: Spectroscopic Data

| Spectrum Type | Characteristic Peaks / Signals |

| ¹H NMR | Signals expected in the regions of: δ 5.4 (vinylic H at C6), δ 4.6 (methine H at C3), δ 2.0 (singlet, methyl H of acetate), δ 1.0 (singlet, methyl H at C19), δ 0.9 (singlet, methyl H at C18). |

| ¹³C NMR | Signals expected in the regions of: δ 220 (carbonyl C at C17), δ 170 (carbonyl C of acetate), δ 140 (alkene C at C5), δ 121 (alkene C at C6), δ 74 (methine C at C3), δ 21 (methyl C of acetate). |

| IR Spectroscopy | Strong absorption bands around 1730 cm⁻¹ (C=O stretch of both the C17-ketone and the acetate ester) and a strong C-O stretch band around 1249 cm⁻¹. |

Experimental Protocols

The synthesis of 3β-acetoxyandrost-5-en-17-one is a standard procedure in steroid chemistry, typically achieved by the acetylation of DHEA. Below are detailed protocols for both a classic chemical method and a modern, optimized approach.

Protocol 1: Classical Acetylation using Acetic Anhydride and Pyridine

This method is a widely cited and reliable procedure for the quantitative conversion of DHEA to its acetate form.

Materials:

-

Dehydroepiandrosterone (DHEA)

-

Anhydrous Pyridine

-

Acetic Anhydride

-

Ice water

-

Methanol (for recrystallization)

-

Round bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

Charge a round bottom flask with Dehydroepiandrosterone (10 g, 35 mmol) and pyridine (25 mL) at room temperature (25-30°C).

-

Stir the mixture until the DHEA is fully dissolved.

-

Add acetic anhydride (26 mL, 277 mmol) dropwise to the reaction mixture under an inert atmosphere (e.g., argon).

-

Stir the reaction mixture at room temperature for approximately 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, slowly pour the reaction mixture into ice water (200 mL) with vigorous stirring.

-

A white precipitate of 3β-acetoxyandrost-5-en-17-one will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration and wash the solid thoroughly with cold water until the odor of pyridine is no longer detectable.

-

Purify the crude product by recrystallization from methanol to yield the final product as a white crystalline solid.

Protocol 2: Optimized Acetylation using Sodium Acetate in Acetic Acid

This method avoids the use of pyridine and is suitable for larger-scale synthesis, often being "telescoped" into a final crystallization process.

Materials:

-

Dehydroepiandrosterone (DHEA)

-

Acetic Acid

-

Acetic Anhydride

-

Sodium Acetate (anhydrous)

-

Methanol

-

Water

-

Reaction vessel with temperature control.

Procedure:

-

In a suitable reaction vessel, dissolve DHEA in acetic acid.

-

Add sodium acetate and acetic anhydride to the solution.

-

Heat the mixture and maintain it at a controlled temperature (e.g., reflux) for approximately 16 hours to achieve full conversion.

-

After the reaction is complete, cool the mixture.

-

Quench the reaction by adding it to a mixture of water and methanol (e.g., a 9:1 water:methanol mixture).

-

The product will precipitate out of the solution.

-

Collect the crude 3β-acetoxyandrost-5-en-17-one by filtration, wash with water, and dry. This method typically yields the product with high purity (e.g., >98%).

Role in Steroid Synthesis and Metabolism

3β-Acetoxyandrost-5-en-17-one is not primarily valued for its direct biological activity but for its crucial role as a protected intermediate. The diagram below illustrates the standard workflow for its synthesis from its immediate precursor, DHEA.

Caption: Synthetic workflow for the protection of DHEA.

The strategic importance of DHEA acetate becomes clear when viewing its position within the broader landscape of steroid manufacturing. It serves as a stable, versatile starting point for the synthesis of more complex and potent steroid drugs. The protection of the 3β-hydroxyl group allows chemists to perform reactions at other sites, such as the C17 ketone, without interference.

The following diagram outlines the central role of DHEA and its acetate in the synthesis of major sex hormones.

Caption: Central role of DHEA and its acetate in steroid synthesis.

Conclusion

While the initial discovery of 3β-acetoxyandrost-5-en-17-one may lack a singular "eureka" moment, its development was a logical and essential step in the maturation of synthetic steroid chemistry. Born out of the necessity to control reactivity on the complex steroid scaffold, it has served for decades as a workhorse intermediate. Its history underscores a fundamental principle in drug development and organic synthesis: the strategic use of protecting groups to achieve specific and efficient molecular transformations. For researchers and professionals in the field, a thorough understanding of the synthesis, properties, and strategic application of DHEA acetate remains fundamental to the ongoing development of novel steroidal therapeutics.

References

An In-Depth Technical Guide on 3beta-acetoxyandrost-5-en-17-one as a Prohormone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3beta-acetoxyandrost-5-en-17-one, also known as dehydroepiandrosterone (DHEA) acetate or prasterone acetate, is a synthetic esterified derivative of the endogenous steroid hormone dehydroepiandrosterone. This compound functions as a prohormone, a substance that is converted into a hormonally active compound through metabolic processes within the body. Upon oral ingestion, it is presumed to undergo rapid hydrolysis by esterase enzymes, releasing DHEA. The subsequent metabolic fate of DHEA is well-documented, involving its conversion into potent androgens and estrogens, thereby exerting a range of physiological effects. This technical guide provides a comprehensive overview of the core scientific principles underlying the action of this compound as a prohormone, with a focus on its metabolic conversion, the physiological effects of its metabolites, and the experimental methodologies used to study these processes. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.

Mechanism of Action and Metabolic Conversion

The primary mechanism by which this compound exerts its effects is through its conversion to DHEA. Steroid acetates are known to be readily hydrolyzed in vivo. For example, orally administered methylprednisolone acetate is completely hydrolyzed to methylprednisolone during absorption. While direct pharmacokinetic studies on this compound are limited, it is scientifically sound to predicate its prohormonal action on the well-established metabolic pathways of DHEA.

Hydrolysis to DHEA

The initial and rate-limiting step in the bioactivation of this compound is the cleavage of the 3-beta-acetate ester bond to yield DHEA. This reaction is catalyzed by non-specific esterases present in the gastrointestinal tract and liver.

Metabolic Fate of DHEA

Once formed, DHEA serves as a substrate for several steroidogenic enzymes, leading to the production of a variety of active steroid hormones. The primary pathways are outlined below and illustrated in the accompanying diagram.

-

Conversion to Androgens: DHEA is converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). Androstenedione is a key intermediate that can be further converted to testosterone by 17β-hydroxysteroid dehydrogenase (17β-HSD). Testosterone can then be converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase.

-

Conversion to Estrogens: Androstenedione can also be converted to estrone by the enzyme aromatase. Testosterone can be aromatized to estradiol.

-

Sulfation: DHEA can be reversibly sulfated to DHEA sulfate (DHEAS) by sulfotransferase enzymes. DHEAS has a much longer half-life than DHEA and can act as a reservoir, being converted back to DHEA in various tissues by steroid sulfatase.

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3β-Acetoxyandrost-5-en-17-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 3β-acetoxyandrost-5-en-17-one, a key intermediate in the synthesis of various steroid-based active pharmaceutical ingredients. The described method involves the acetylation of the readily available starting material, dehydroepiandrosterone (DHEA). This protocol offers high yield and purity, making it suitable for both research and process development applications. All quantitative data is summarized for clarity, and a detailed experimental procedure is provided.

Introduction

3β-Acetoxyandrost-5-en-17-one, also known as dehydroepiandrosterone acetate, is a crucial intermediate in the pharmaceutical industry. Its synthesis from dehydroepiandrosterone (DHEA) is a fundamental transformation in the production of numerous steroidal drugs. The acetylation of the 3β-hydroxyl group of DHEA protects it during subsequent chemical modifications at other positions of the steroid nucleus. This document outlines a reliable and efficient protocol for this synthesis.

Reaction Scheme

The synthesis of 3β-acetoxyandrost-5-en-17-one from dehydroepiandrosterone proceeds via an esterification reaction, specifically an acetylation of the C3 hydroxyl group.

Caption: Workflow diagram for the synthesis of 3β-acetoxyandrost-5-en-17-one from DHEA.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of 3β-acetoxyandrost-5-en-17-one based on established methods.[1]

| Parameter | Value | Reference Method |

| Starting Material | Dehydroepiandrosterone (DHEA) | - |

| Key Reagents | Acetic Anhydride, Triethylamine, DMAP (cat.) | Toluene Solvent System[1] |

| Acetic Anhydride, Sodium Acetate | Acetic Acid Solvent System[1] | |

| Reaction Time | 16 hours | Acetic Acid System[1] |

| Yield | 85-88% | Toluene and Acetic Acid Systems[1] |

| Purity (by HPLC) | >98-99.5% | [1] |

Experimental Protocol

This protocol details the synthesis of 3β-acetoxyandrost-5-en-17-one from dehydroepiandrosterone (DHEA).

Materials:

-

Dehydroepiandrosterone (DHEA)

-

Acetic anhydride

-

Pyridine (or triethylamine)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Toluene (or Dichloromethane)

-

Methanol

-

Water

-

Sodium bicarbonate (for neutralization)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dehydroepiandrosterone (1 equivalent) in toluene.

-

Reagent Addition: To the stirred solution, add triethylamine (1.5 equivalents) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP). Then, add acetic anhydride (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

-

Extraction and Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 3β-acetoxyandrost-5-en-17-one can be purified by recrystallization. A common solvent system for recrystallization is a mixture of methanol and water.[1] Dissolve the crude product in a minimal amount of hot methanol and then slowly add water until turbidity persists. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate complete crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with cold methanol, and dry under vacuum to a constant weight.

Alternative Acetylation Procedure:

An alternative method involves using acetic anhydride with sodium acetate in acetic acid.[1] In this procedure, DHEA is dissolved in acetic acid, and acetic anhydride and sodium acetate are added. The mixture is stirred, typically overnight (around 16 hours), to achieve full conversion.[1] The product is then precipitated by quenching the reaction with a mixture of water and methanol.[1] This method can yield the product in approximately 88% yield with a purity of 98%.[1]

Characterization

The identity and purity of the synthesized 3β-acetoxyandrost-5-en-17-one should be confirmed by standard analytical techniques such as:

-

Melting Point: Compare the observed melting point with the literature value.

-

Spectroscopy (NMR, IR): Confirm the structure by ¹H NMR, ¹³C NMR, and IR spectroscopy. The appearance of a characteristic acetate peak in the NMR and a carbonyl stretch for the ester in the IR will confirm the acetylation.

-

Chromatography (HPLC, TLC): Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Acetic anhydride and pyridine are corrosive and have strong odors. Handle with care.

-

Toluene and dichloromethane are flammable and volatile organic solvents. Avoid open flames and ensure proper ventilation.

By following this detailed protocol, researchers can reliably synthesize high-purity 3β-acetoxyandrost-5-en-17-one for various applications in drug development and steroidal chemistry.

References

Application Note: HPLC Analysis of 3β-Acetoxyandrost-5-en-17-one Purity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3β-Acetoxyandrost-5-en-17-one, also known as Dehydroepiandrosterone acetate (DHEA acetate), is a significant steroid intermediate in the synthesis of various hormones.[1] Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for assessing the purity of 3β-Acetoxyandrost-5-en-17-one, capable of separating the main compound from process-related impurities and degradation products.

This document provides detailed protocols for the HPLC analysis of 3β-Acetoxyandrost-5-en-17-one purity, including a primary reversed-phase method and an alternative normal-phase method for the separation of non-polar impurities.

Experimental Protocols

This method is suitable for the quantitative determination of 3β-Acetoxyandrost-5-en-17-one and its polar impurities.

2.1.1. Chromatographic Conditions

| Parameter | Specification |

| HPLC System | A gradient HPLC system with a UV detector |

| Column | Kinetex C8, 2.6 µm, 100 Å, 150 x 4.6 mm |

| Mobile Phase A | 80:20 Water:Acetonitrile |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 205 nm[2] |

| Injection Volume | 10 µL |

Table 1: Gradient Program for RP-HPLC

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 100 | 0 |

| 10 | 0 | 100 |

| 15 | 0 | 100 |

| 16 | 100 | 0 |

| 20 | 100 | 0 |

2.1.2. Preparation of Solutions

-

Diluent: Acetonitrile:Water (50:50, v/v)

-

Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 3β-Acetoxyandrost-5-en-17-one reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

-

Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the 3β-Acetoxyandrost-5-en-17-one sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

2.1.3. System Suitability

The system is deemed suitable for use if:

-

The theoretical plates for the 3β-Acetoxyandrost-5-en-17-one peak are not less than 2000.

-

The tailing factor for the 3β-Acetoxyandrost-5-en-17-one peak is not more than 2.0.

-

The relative standard deviation for replicate injections of the standard solution is not more than 2.0%.

2.1.4. Calculation of Purity

The purity of the 3β-Acetoxyandrost-5-en-17-one sample is calculated based on the area percentage of the main peak in the chromatogram.

This method is particularly useful for the separation of non-polar impurities.[3]

2.2.1. Chromatographic Conditions

| Parameter | Specification |

| HPLC System | An isocratic HPLC system with a UV detector |

| Column | LiChrospher 100 DIOL, 5 µm, 250 x 4 mm |

| Mobile Phase | Acetonitrile:Water (98:2, v/v)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Detection Wavelength | 202 nm[3] |

| Injection Volume | 20 µL |

2.2.2. Preparation of Solutions

-

Diluent: Acetonitrile

-

Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 3β-Acetoxyandrost-5-en-17-one reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

-

Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 3β-Acetoxyandrost-5-en-17-one sample into a 50 mL volumetric flask. Add acetonitrile, sonicate for 5 minutes, and then dilute to volume with acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.[3]

Data Presentation

The following table summarizes typical purity values for 3β-Acetoxyandrost-5-en-17-one and related compounds as reported in the literature.

Table 2: Summary of Reported Purity Data

| Compound | Purity (%) | Method | Reference |

| 3β-Acetoxyandrost-5-en-17-one | >99.5 | RP-HPLC | [2] |

| 3-Ethoxy-androsta-3,5-dien-17-one | 98.8 | HPLC | [4] |

| Dehydroepiandrosterone (DHEA) Tablets | >95 (after 6 months) | Stability-Indicating HPLC | [5] |

Visualization of Workflows

Caption: Experimental workflow for HPLC purity analysis.

Caption: Logical relationship for purity assessment.

References

- 1. Dehydroepiandrosterone acetate | 853-23-6 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.mu-varna.bg [journals.mu-varna.bg]

- 4. Sources and control of impurity during one-pot enzymatic production of dehydroepiandrosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fisherpub.sjf.edu [fisherpub.sjf.edu]

Application Notes and Protocols for 3β-Acetoxyandrost-5-en-17-one in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3β-Acetoxyandrost-5-en-17-one, also known as dehydroepiandrosterone acetate (DHEA acetate) or prasterone acetate, is a synthetic ester of the naturally occurring steroid hormone dehydroepiandrosterone (DHEA).[1][2] As a prohormone, it can be metabolized in cells to active androgens and estrogens, thereby influencing a variety of physiological processes through interactions with their respective receptors.[3][4] Its acetylated form may offer altered solubility and bioavailability characteristics compared to DHEA, making it a compound of interest for in vitro studies.

These application notes provide a comprehensive guide for the use of 3β-acetoxyandrost-5-en-17-one in cell culture experiments, drawing upon the known biological activities of its active metabolite, DHEA, and related compounds. The protocols and data presented herein are intended to serve as a starting point for researchers investigating its potential therapeutic applications in oncology, neurobiology, and endocrinology.

Physicochemical Properties and Handling

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₀O₃ | [5] |

| Molecular Weight | 330.46 g/mol | [5] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and acetone. Sparingly soluble in aqueous media. | |

| Storage | Store at -20°C for long-term stability. | [6] |

Preparation for Cell Culture:

For cell culture applications, a stock solution of 3β-acetoxyandrost-5-en-17-one should be prepared in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-100 mM). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Serial dilutions of the stock solution should be made in the appropriate cell culture medium to achieve the desired final concentrations for experiments.

Applications in Oncology Research

The non-acetylated form, DHEA, has demonstrated significant anti-cancer properties in various cancer cell lines, suggesting that 3β-acetoxyandrost-5-en-17-one could serve as a valuable tool for oncological research.

1. Anti-Proliferative and Pro-Apoptotic Effects:

DHEA has been shown to inhibit the proliferation of several cancer cell lines. This effect is often associated with cell cycle arrest and the induction of apoptosis.

Quantitative Data on DHEA Effects:

| Cell Line | Cancer Type | Effect | Concentration | Incubation Time | Citation |

| InBl, SiHa | Cervical Cancer | Inhibition of proliferation (IC50) | 30 µM | 48 h | [7] |

| HeLa | Cervical Cancer | Inhibition of proliferation (IC50) | 70 µM | 48 h | [7] |

| MDA-MB-231 | Breast Cancer | Inhibition of proliferation | Not specified | Not specified | [8] |

| MCF-7 | Breast Cancer | Inhibition of proliferation | Not specified | Not specified | |

| B16F10 | Mouse Melanoma | 30% decrease in cell growth | 200 µM | 48 h | [1] |

| BLM | Human Melanoma | Mild inhibition of cell growth (69% of control) | 200 µM | 48 h | [1] |

| SK-N-SH | Human Neuroblastoma | 23-52% decrease in cell viability | 1 nM - 1 µM | 24 h | [5] |

| Primary Neuronal Cells | - | 33-95% decrease in viability | 1 nM - 10 µM | 24 and 72 h | [5] |

2. Inhibition of Cancer Cell Migration and Invasion:

DHEA has been observed to suppress the migratory and invasive potential of cancer cells, key processes in metastasis.

Quantitative Data on DHEA Effects on Migration:

| Cell Line | Cancer Type | Inhibition of Migration | Concentration | Incubation Time | Citation |

| MCF-7 | Breast Cancer | 60% inhibition | Not specified | 48 h | [9] |

| MDA-MB-231 | Breast Cancer | 45% inhibition | Not specified | 48 h | [9] |

| InBl, SiHa, HeLa | Cervical Cancer | Reduced migration | 30 µM or 70 µM | 24 h | [7] |

| A549, HCC827 | Lung Cancer | Reduced wound closure | 10 µM and 100 µM | 48 h | [5] |

3. Anti-Androgenic Activity in Prostate Cancer: